D-Altro-3-heptulose

Description

Definitional Framework: D-Altro-3-heptulose as a Ketoheptose and Rare Sugar

This compound is classified as a ketoheptose , a type of monosaccharide characterized by a seven-carbon chain and a ketone functional group ebi.ac.ukwikipedia.orgwikipedia.orgoxfordreference.combiologyonline.comchemicalbook.comontosight.aichemsrc.com. Specifically, the ketone group is located at the third carbon atom (C3) of the molecule rsc.org. As a monosaccharide, it represents the simplest form of carbohydrate, with the general chemical formula CnH2nOn. For this compound, this formula is C7H14O7 ebi.ac.ukwikipedia.orgwikipedia.orgchemicalbook.comontosight.aichemsrc.comnih.gov.

Furthermore, this compound is recognized as a rare sugar . Rare sugars are defined as monosaccharides and their derivatives that occur in limited quantities in nature or are not commonly found in the typical human diet wikipedia.orgglycoforum.gr.jpkagawa.lg.jpkagawa-u.ac.jpnih.gov. Their scarcity in natural abundance often necessitates specialized methods for isolation or synthesis for detailed study glycoforum.gr.jp.

Key identifiers for this compound include:

CAS Number: 13059-96-6 wikipedia.orgchemsrc.comlookchem.com

Molecular Weight: Approximately 210.18 g/mol ebi.ac.ukchemicalbook.comontosight.aichemsrc.comnih.gov

Synonyms: Coriose, this compound, Sedoheptulose (B1238255) (contextually), Crocose ebi.ac.ukwikipedia.orgwikipedia.orgchemicalbook.comontosight.aichemsrc.comnih.gov

Historical Context of this compound Discovery and Initial Characterization

The scientific journey of this compound began with its isolation from natural sources. It was first identified and isolated from the leaves of the plant Coriaria japonica wikipedia.orgrsc.orgwikipedia.orgscispace.com. This discovery marked a significant moment as it represented the first instance of a naturally occurring 3-ketose rsc.org. Subsequent research confirmed its presence in other plant species, including Primula veris and Micromeles japonica, as well as in various fruits and through microbial fermentations wikipedia.orgwikipedia.orgwikipedia.orgnih.gov. Historically, it was also isolated by researchers such as Begbie and Richtmyer chemicalbook.com. The initial characterization established its identity as α-D-altro-3-heptulose, providing a foundation for further biochemical and chemical investigations.

Distinctive Structural Features of this compound and its Stereoisomeric Significance

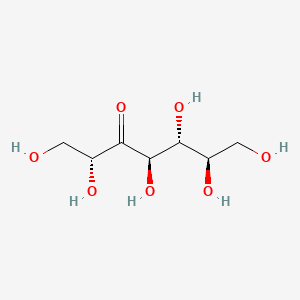

This compound possesses a distinct molecular architecture that dictates its chemical reactivity and biological interactions. Structurally, it is a seven-carbon chain featuring a ketone group at the third carbon position (C3) and hydroxyl groups at the remaining non-terminal carbons rsc.org. Ketoheptoses, in general, contain four chiral centers wikipedia.orgbiologyonline.com, which contribute to the existence of various stereoisomers.

The nomenclature "D-Altro" specifically denotes the stereochemical configuration of the molecule. In carbohydrate chemistry, the "D" designation refers to the configuration of the hydroxyl group on the penultimate chiral carbon relative to D-glyceraldehyde. The "altro" prefix indicates the specific arrangement of hydroxyl groups at the other chiral centers. For this compound, the precise stereochemical arrangement is critical, with IUPAC names such as (2R,4R,5R,6R)-1,2,4,5,6,7-hexahydroxyheptan-3-one wikipedia.orgnih.gov or (3S,4R,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol ebi.ac.uknih.gov defining its unique three-dimensional structure. This precise stereochemistry underlies its specific interactions with enzymes and other biological molecules.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Notes |

| Chemical Formula | C7H14O7 | ebi.ac.ukwikipedia.orgwikipedia.orgchemicalbook.comontosight.aichemsrc.comnih.gov |

| Molecular Weight | 210.18 g/mol | ebi.ac.ukchemicalbook.comontosight.aichemsrc.comnih.gov |

| CAS Number | 13059-96-6 | wikipedia.orgchemsrc.comlookchem.com |

| Synonyms | Coriose, this compound, Sedoheptulose (contextual), Crocose | ebi.ac.ukwikipedia.orgwikipedia.orgchemicalbook.comontosight.aichemsrc.comnih.gov |

| IUPAC Name | (2R,4R,5R,6R)-1,2,4,5,6,7-hexahydroxyheptan-3-one | wikipedia.orgnih.gov (Note: (3S,4R,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol also cited ebi.ac.uknih.gov) |

| Class | Ketoheptose, Rare Sugar | ebi.ac.ukwikipedia.orgwikipedia.orgoxfordreference.combiologyonline.comchemicalbook.comontosight.aichemsrc.comwikipedia.orgglycoforum.gr.jpkagawa-u.ac.jpnih.gov |

Table 2: Natural Occurrence of this compound

| Organism/Source | Part of Organism/Location | Notes |

| Coriaria japonica | Leaves | Isolated as coriose; first natural 3-ketose identified wikipedia.orgrsc.orgwikipedia.orgscispace.com |

| Primula veris | - | Reported occurrence wikipedia.org |

| Micromeles japonica | - | Reported occurrence wikipedia.org |

| Fruits | - | Found in small quantities wikipedia.org |

| Microbial fermentations | - | Found in small quantities wikipedia.org |

Research Findings and Biological Significance

This compound and its phosphorylated derivative, sedoheptulose 7-phosphate, play roles in fundamental metabolic pathways, particularly in plants and microorganisms.

Role in Photosynthesis (Calvin Cycle): this compound, often in its phosphorylated form (sedoheptulose 7-phosphate), is an intermediate in the Calvin cycle , the primary pathway for carbon fixation in photosynthesis wikipedia.orguj.edu.plopentextbc.catutorchase.comlibretexts.orglibretexts.orgkhanacademy.org. Within this cycle, it participates in the conversion of triose phosphates into pentose (B10789219) phosphates, contributing to the regeneration of ribulose-1,5-bisphosphate (RuBP), the CO2 acceptor molecule opentextbc.catutorchase.comlibretexts.orglibretexts.orgkhanacademy.org. This function highlights its importance in converting atmospheric carbon dioxide into organic compounds, forming the basis of energy flow in most ecosystems.

Role in the Pentose Phosphate (B84403) Pathway (PPP): Beyond photosynthesis, this compound and its derivatives are integral to the pentose phosphate pathway (PPP) ebi.ac.ukwikipedia.orgontosight.aivumc.nlportlandpress.comsci-hub.se. This metabolic route runs parallel to glycolysis and is crucial for producing NADPH, a key reducing agent for biosynthetic reactions and cellular defense against oxidative stress, and for generating pentose phosphates, essential precursors for nucleotide and nucleic acid synthesis ontosight.aivumc.nlsci-hub.se. Sedoheptulose 7-phosphate, a direct derivative, is a critical intermediate in the non-oxidative phase of the PPP, linking it to glycolysis and the Calvin cycle ebi.ac.ukwikipedia.orglookchem.comvumc.nlportlandpress.com.

Synthesis: The synthesis of this compound can be achieved through various chemical and enzymatic methods wikipedia.org. Chemical synthesis routes have involved techniques such as lead tetraacetate oxidation of specific carbohydrate precursors chemicalbook.com and organocatalytic aldol (B89426) reactions uj.edu.plresearchgate.net. Enzymatic synthesis, utilizing specific enzymes capable of converting other sugars into this compound, also represents a viable approach wikipedia.org.

List of Compounds Mentioned

this compound

Coriose

Sedoheptulose

Heptose

Ketoheptose

Monosaccharide

D-altro-2-heptulose

D-glycero-D-manno-heptitol

D-glycero-D-manno-heptose

Sedoheptulose 7-phosphate

D-altro-heptulose 1,7-bisphosphate

Manno-heptulose

D-glucose

D-fructose

Ribulose-5-phosphate

Glyceraldehyde-3-phosphate

Fructose-6-phosphate (B1210287)

Erythrose-4-phosphate

Structure

2D Structure

3D Structure

Properties

CAS No. |

13059-96-6 |

|---|---|

Molecular Formula |

C7H14O7 |

Molecular Weight |

210.18 g/mol |

IUPAC Name |

(2R,4R,5R,6R)-1,2,4,5,6,7-hexahydroxyheptan-3-one |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-5,7-12,14H,1-2H2/t3-,4-,5-,7-/m1/s1 |

InChI Key |

INYHXAFWZQXELF-FNKGTGPASA-N |

SMILES |

C(C(C(C(C(=O)C(CO)O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C(=O)[C@@H](CO)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)C(CO)O)O)O)O)O |

Synonyms |

coriose |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of D Altro 3 Heptulose

Presence of D-Altro-3-heptulose in Botanical Systems

This compound has been identified in several plant species, indicating its role in plant metabolism and composition. Its occurrence has been documented across various botanical families, contributing to the intricate biochemistry of these organisms.

Research has confirmed the presence of this compound in a number of specific plant species:

Coriaria japonica : This plant is recognized as a significant source from which this compound, also known as coriose, has been isolated nih.govwikidata.orgrsc.orgexlibrisgroup.comnii.ac.jpresearchgate.net. Studies have indicated that the root of Coriaria japonica yields this heptulose in higher quantities exlibrisgroup.comnii.ac.jp. Furthermore, a derivative of anhydro-D-altro-heptulose found within Coriaria japonica has been successfully synthesized researchgate.net.

Primula veris : this compound has been reported in Primula veris nih.govwikidata.orgplantaedb.com. Related species, such as Primula x polyantha, have also been studied, with research identifying sedoheptulose (B1238255) (a closely related compound, D-altro-2-heptulose) as a major nonstructural carbohydrate in their leaves, alongside volemitol (B1209155) and sucrose (B13894) nih.govresearchgate.net.

Micromeles japonica : This species has also been documented as containing this compound nih.govwikidata.org. Additionally, sedoheptulose (D-altro-2-heptulose) has been detected in Micromeles japonica wikidata.org.

Primula officinalis Jacq. : this compound has been identified in Primula officinalis nih.govwikidata.org. This plant has also been noted for its content of D-glycero-D-manno-octulose oup.comnih.gov.

Papaver somniferum (Opium Poppy): Chromatographic analyses conducted on the opium poppy capsule have provided evidence for the presence of altro-heptulose (sedoheptulose) and manno-heptulose scispace.com. Sedoheptulose (D-altro-2-heptulose) has also been detected in Papaver somniferum wikidata.org.

The distribution of this compound within plant tissues varies depending on the species. Research has indicated its presence in specific parts of the plants studied:

In Coriaria japonica , this compound has been isolated from the root exlibrisgroup.comnii.ac.jp and also from its red fruit rsc.org.

In Primula veris and its related species, it has been found in the leaves nih.govresearchgate.net.

In Papaver somniferum , it has been detected in the capsules scispace.com.

Information regarding the presence of this compound in flowers or rhizomes was not explicitly found in the provided search results.

Identification in Specific Plant Species (e.g., Coriaria japonica, Primula veris, Micromeles japonica, Primula officinalis Jacq., Papaver somniferum)

Quantitative Analysis of this compound Abundance in Natural Sources

Quantitative data detailing the specific abundance of this compound in natural sources is not extensively provided in the search snippets. However, some related quantitative information is available for similar compounds within specific plant tissues:

In the leaves of Primula x polyantha, a hybrid related to Primula veris, sedoheptulose (D-altro-2-heptulose) was quantified at approximately 36 mg per gram of fresh weight nih.govresearchgate.net. Within these leaves, sedoheptulose was identified as a major nonstructural carbohydrate, with only volemitol present in greater amounts nih.govresearchgate.net.

Although this compound has been identified in the roots and fruits of Coriaria japonica rsc.orgexlibrisgroup.comnii.ac.jp and in the capsules of Papaver somniferum scispace.com, specific concentrations or yields were not detailed in the retrieved search results.

Biosynthetic Pathways and Metabolic Interconnections of D Altro 3 Heptulose

D-Altro-3-heptulose as an Intermediate in Carbohydrate Metabolism

Direct evidence establishing this compound as a primary intermediate in major carbohydrate metabolic pathways is limited compared to its isomer, sedoheptulose (B1238255) ontosight.ai. Sedoheptulose, specifically in its phosphorylated form, sedoheptulose-7-phosphate (S7P), is a well-recognized intermediate in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) ontosight.aiwikipedia.orgmorf-db.orgcore.ac.uk. While this compound is structurally similar to sedoheptulose (D-altro-2-heptulose), its specific role as a direct intermediate in central metabolic fluxes such as glycolysis or the PPP is not as extensively documented in readily available scientific literature ontosight.aiontosight.ai. Research into rare sugars like this compound is often driven by their potential as biochemical tools or their presence in specific biological contexts rather than their ubiquity in central metabolism ontosight.ai.

Relationship to the Pentose Phosphate Pathway and Calvin Cycle Intermediates

The Pentose Phosphate Pathway (PPP) is a critical metabolic route parallel to glycolysis, responsible for generating NADPH and precursor pentose phosphates essential for biosynthesis and redox balance ontosight.aicore.ac.ukvumc.nl. The Calvin Cycle, central to photosynthesis, also involves heptulose phosphates researchgate.netresearchgate.netresearchgate.net.

Role of D-Altro-2-heptulose (Sedoheptulose) and its Phosphates as Metabolic Precursors or Analogues

Sedoheptulose-7-phosphate (S7P) and sedoheptulose-1,7-bisphosphate (S17BP) are key intermediates in the non-oxidative phase of the PPP wikipedia.orgmorf-db.orgcore.ac.ukresearchgate.netresearchgate.net. S7P, for instance, is formed from glyceraldehyde-3-phosphate and fructose-6-phosphate (B1210287) through the action of transketolase wikipedia.orgcore.ac.uk. These phosphorylated heptuloses are crucial for interconverting sugar phosphates, facilitating the production of ribose-5-phosphate (B1218738) and erythrose-4-phosphate, which are vital for nucleotide and amino acid biosynthesis, respectively vumc.nlresearchgate.net.

This compound, as an isomer of sedoheptulose (D-altro-2-heptulose), can be considered in the context of these pathways as a potential analogue or a product of reactions with altered specificity. While sedoheptulose is the predominant heptulose intermediate, the study of rare sugars like this compound can offer insights into the substrate specificity and evolutionary flexibility of enzymes involved in carbohydrate metabolism ontosight.ai. Research has identified this compound in certain natural sources, suggesting it may arise from specific enzymatic or chemical processes, though its direct metabolic precursor role is less defined than that of S7P ontosight.aidntb.gov.uauba.arscribd.com.

Transketolase and Transaldolase Mediated Reactions in D-Altro-heptulose Phosphate Formation

The enzymes transketolase and transaldolase are central to the interconversion of sugar phosphates in the non-oxidative branch of the PPP wikipedia.orgcore.ac.uk. Transketolase typically transfers a two-carbon unit, while transaldolase transfers a three-carbon unit, facilitating the rearrangement of carbon skeletons between sugars of different lengths wikipedia.orgcore.ac.ukqmul.ac.uk. These enzymes are primarily known for their roles in producing sedoheptulose phosphates. For example, transketolase catalyzes the reaction between D-ribose-5-phosphate and DL-acetoin to form 1-deoxy-D-altro-heptulose-7-phosphate (DAHP) in specific bacterial mutants, indicating a potential for these enzymes to act on precursors that could lead to D-altro-heptulose derivatives qmul.ac.uktandfonline.comjst.go.jpwikipedia.orgresearchgate.netdntb.gov.ua. While direct evidence for transketolase or transaldolase specifically synthesizing this compound phosphates from common metabolic intermediates is scarce, the known mechanisms suggest that variations in enzyme specificity could theoretically lead to the formation of D-altro-heptulose derivatives from similar substrates core.ac.ukqmul.ac.uk.

Enzymatic Formation Mechanisms of this compound

The synthesis of heptuloses, including this compound, generally involves enzymatic condensation reactions.

Condensation Reactions Involving Dihydroxyacetone Phosphate and Aldose Precursors

The formation of seven-carbon sugars often begins with condensation reactions involving smaller phosphorylated carbohydrates. For instance, sedoheptulose-1,7-bisphosphate (S17BP), a key intermediate in the Calvin cycle and related pathways, is formed via the condensation of dihydroxyacetone phosphate (DHAP, a C3 unit) and erythrose-4-phosphate (E4P, a C4 unit) researchgate.netresearchgate.netresearchgate.net. This aldol (B89426) condensation reaction, catalyzed by an aldolase (B8822740), establishes the seven-carbon backbone. While specific enzymes directly synthesizing this compound through such condensations are not widely documented, it is plausible that similar enzymatic machinery, perhaps with altered substrate specificity or through novel pathways, could lead to its formation from precursors like DHAP and appropriate aldose phosphates researchgate.netresearchgate.netqmul.ac.uk.

Specificity and Kinetics of Enzyme-Catalyzed this compound Synthesis

Detailed studies on the specificity and kinetics of enzymes directly involved in the synthesis of this compound are limited ontosight.aiontosight.airesearchgate.net. Research on sedoheptulose reductase, for example, has shown high substrate specificity for sedoheptulose and NADPH, with defined kinetic parameters (apparent Km for sedoheptulose = 21 mM, for NADPH = 0.4 mM) researchgate.netnih.gov. While these specific kinetics apply to sedoheptulose reduction, they illustrate the principles of enzyme specificity that would govern any enzymatic synthesis of this compound. Understanding the precise enzymes, their active site structures, and their kinetic properties would be crucial for elucidating the specific pathways and efficiencies of this compound formation in biological systems ontosight.aiontosight.airesearchgate.net.

This compound in the Biosynthesis of Bacterial Polysaccharides

Heptoses, including derivatives of this compound, are integral components of the cell surface structures of many bacteria, notably in the lipopolysaccharides (LPS) and capsular polysaccharides (CPS) of Gram-negative bacteria. These complex carbohydrates are crucial for bacterial structure, immune evasion, and virulence.

Role in Heptose Modification Pathways in Pathogenic Bacteria

The pathogenic bacterium Campylobacter jejuni is a significant example where heptose modifications are critical for its virulence factors, particularly its capsular polysaccharide (CPS) and lipooligosaccharide (LOS) researchgate.netnih.gov. In C. jejuni, D-altro-heptulose-7-phosphate (also known as d-sedoheptulose-7-phosphate) serves as a precursor in the biosynthesis of modified heptoses nih.govnih.gov. The pathways involved in producing these modified heptoses, such as GDP-6-deoxy-D-altro-heptose and D-glycero-L-gluco-heptose, involve a series of enzymatic steps including dehydration, epimerization, and reduction researchgate.netnih.govuwo.canih.gov. Specifically, D-altro-heptose is often formed through the C4 reduction of an intermediate that has undergone C3 epimerization researchgate.netnih.govresearchgate.net. Research has characterized specific enzymes, such as epimerases and reductases, that carry out these crucial modifications within C. jejuni researchgate.netnih.govnih.govresearchgate.net.

While Bacillus pumilus has been noted for producing 1-deoxy-D-altro-heptulose phosphate via transketolase mutants tandfonline.com, specific roles for this compound itself in Azotobacter indicans or Bacillus pumilus polysaccharide biosynthesis were not detailed in the reviewed literature.

Investigating this compound Derived Moieties in Lipopolysaccharide Structures

Heptoses are recognized as common constituents of the lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria wikipedia.orgsigmaaldrich.comd-nb.inforesearchgate.net. The LPS structure typically comprises a lipid A anchor, a core polysaccharide chain, and an O-antigen side chain. The core polysaccharide, particularly the inner core, is often modified with heptulose monosaccharides, with L-glycero-α-D-manno-heptopyranose being the most prevalent sigmaaldrich.com. D-Altro-heptulose, also referred to as sedoheptulose, has been identified as a component within the LPS structure of certain bacteria, such as Vibrio cholerae strain H11 researchgate.net. These findings highlight the incorporation of this compound-related structures into the fundamental architecture of bacterial cell envelopes.

This compound as a Precursor for Other Higher-Carbon Sugars and Polyols

This compound and its phosphorylated derivatives participate in metabolic pathways that lead to the synthesis of other sugars and sugar alcohols, contributing to the broader carbon metabolism of organisms.

Conversion to Heptitols (e.g., Volemitol)

This compound, known also as coriose or sedoheptulose (often referred to as D-altro-2-heptulose in some contexts), serves as a direct precursor for the synthesis of heptitols, a class of sugar alcohols. Specifically, volemitol (B1209155) (D-glycero-D-manno-heptitol) is synthesized through the enzymatic reduction of sedoheptulose. This conversion is catalyzed by a NADPH-dependent enzyme, identified as sedoheptulose reductase in certain plant species researchgate.netresearchgate.net. This metabolic link demonstrates a pathway where a ketose sugar is converted into its corresponding reduced polyol form.

Table 1: Conversion of this compound to Heptitols

| Precursor (this compound) | Product (Heptitol) | Enzyme | Cofactor |

| Sedoheptulose (D-altro-2-heptulose) | Volemitol (D-glycero-D-manno-heptitol) | Sedoheptulose Reductase | NADPH |

Pathways to Other Higher-Carbon Ketoses and Aldoses

Beyond its conversion to heptitols, this compound plays a role in pathways leading to other higher-carbon sugars. As a key intermediate in the pentose phosphate pathway, sedoheptulose (a form of D-altro-heptulose) is converted by the enzyme transketolase into ribose-5-phosphate and glyceraldehyde-3-phosphate ontosight.ai. This positions it as a central node in carbohydrate interconversion. Furthermore, derivatives of this compound, such as sedoheptulose 7-phosphate, can act as substrates in transaldol reactions to form octuloses, such as D-glycero-D-altro-octulose oup.com. This compound itself can also be transformed into other higher-carbon ketoses, underscoring its versatility as a metabolic intermediate researchgate.net. These pathways illustrate how seven-carbon sugars like this compound contribute to the synthesis of a broader spectrum of complex carbohydrates.

Table 2: this compound in Bacterial Polysaccharide Biosynthesis

| Bacterium | Polysaccharide Type | Role of this compound/Derivative | Key Intermediates/Products | Citations |

| Campylobacter jejuni | Capsular Polysaccharide (CPS) & Lipooligosaccharide (LOS) | Precursor for modified heptoses; involved in epimerization and reduction steps. | D-altro-heptulose-7-P (sedoheptulose-7-P), GDP-6-deoxy-D-altro-heptose, D-glycero-L-gluco-heptose | researchgate.netnih.govnih.govuwo.ca |

| Vibrio cholerae | Lipopolysaccharide (LPS) | Identified as a component of the LPS structure. | D-altro-heptulose (sedoheptulose) | researchgate.net |

| Bacillus pumilus | Not specified | Mutants produce 1-deoxy-D-altro-heptulose phosphate, indicating involvement in related pathways. | 1-deoxy-D-altro-heptulose phosphate | tandfonline.com |

Compound List

this compound

Coriose

Sedoheptulose

D-altro-2-heptulose

D-altro-heptulose-7-phosphate

D-sedoheptulose-7-phosphate

Volemitol

D-glycero-D-manno-heptitol

D-glycero-D-manno-heptose

D-glycero-L-gluco-heptose

GDP-6-deoxy-D-altro-heptose

1-deoxy-D-altro-heptulose phosphate

D-glycero-D-altro-octulose

Ribose-5-phosphate

Glyceraldehyde-3-phosphate

L-glycero-α-D-manno-heptopyranose

3-deoxy-α-D-manno-octulosonic acid (KDO)

D-manno-heptulose

D-glycero-D-galacto-heptose

Enzymology and Mechanistic Studies of D Altro 3 Heptulose Transforming Enzymes

Characterization of Enzymes Involved in D-Altro-3-heptulose Biosynthesis

The biosynthesis of this compound and its phosphorylated derivatives is primarily accomplished by the action of transketolases, with aldolases also contributing to the formation of related heptulose phosphates.

Aldolases (EC 4.1.2.13) are enzymes that catalyze crucial carbon-carbon bond-forming reactions. researchgate.netnih.gov In the context of heptulose synthesis, they facilitate the condensation of a three-carbon dihydroxyacetone phosphate (B84403) (DHAP) with a four-carbon aldehyde. Specifically, the formation of D-altro-heptulose 1,7-diphosphate can be achieved through the aldolase-catalyzed condensation of DHAP and D-erythrose 4-phosphate. oup.comcdnsciencepub.com This reaction is a recognized route for heptose formation within metabolic pathways like the Calvin-Benson cycle. oup.comcdnsciencepub.com While this produces a diphosphate (B83284) form, it is a direct precursor to D-altro-heptulose derivatives. Research has also demonstrated that muscle aldolase (B8822740) can catalyze the condensation of D-erythrose with dihydroxyacetone phosphate to yield D-altro-heptulose. cdnsciencepub.com

Transketolases (TK; EC 2.2.1.1) are key enzymes in the pentose (B10789219) phosphate pathway that catalyze the transfer of a two-carbon ketol unit from a donor keto-sugar to an acceptor aldo-sugar. wikipedia.org They are widely used for the in vitro synthesis of this compound (D-sedoheptulose). A particularly robust enzyme for this purpose is the thermostable transketolase from Geobacillus stearothermophilus (TKgst). pdbj.org The reaction typically uses hydroxypyruvic acid (HPA) as the ketol donor and an appropriate aldose, such as D-ribose, as the acceptor, which renders the reaction nearly irreversible due to the release of carbon dioxide.

Directed evolution and site-saturation mutagenesis have generated highly efficient TKgst variants with enhanced activity for producing D-altro-heptulose. pdbj.org For instance, the double mutant H462N/R521Y showed a significant increase in conversion of D-ribose, achieving a 67% yield of D-altro-heptulose. researchgate.net Other variants have also been developed for the synthesis of related and rare ketoses. pdbj.org

D-altro-heptulose-7-phosphate, a key metabolic intermediate, is also synthesized using transketolase. nih.gov Transketolase A (TktA), for example, catalyzes the reaction between D-ribose-5-phosphate and hydroxypyruvate to form D-altro-heptulose-7-phosphate. nih.govelifesciences.org Furthermore, a unique DAHP (1-deoxy-D-altro-heptulose phosphate) synthase, identified in a transketolase mutant of Bacillus pumilus, synthesizes 1-deoxy-D-altro-heptulose phosphate from DL-acetoin and D-ribose 5-phosphate. tandfonline.com

Table 1: Transketolase Variants in this compound Synthesis

| Enzyme/Variant | Source Organism | Substrates | Product | Yield | Reference |

|---|---|---|---|---|---|

| TKgst H462N/R521Y | Geobacillus stearothermophilus | D-Ribose, Hydroxypyruvate | D-altro-heptulose | 67% | researchgate.net |

| TKgst R521Y/S385/H462N | Geobacillus stearothermophilus | D-Ribose, Hydroxypyruvate | D-altro-heptulose | High | pdbj.org |

| Transketolase A (TktA) | Escherichia coli | D-Ribose-5-phosphate, Hydroxypyruvate | D-altro-heptulose-7-phosphate | - | nih.govelifesciences.org |

| DAHP Synthase | Bacillus pumilus | DL-Acetoin, D-Ribose 5-phosphate | 1-deoxy-D-altro-heptulose phosphate | - | tandfonline.com |

Aldolases Catalyzing this compound Formation

Enzymes Responsible for this compound Catabolism and Transformation

Once formed, this compound and its phosphate esters are substrates for a variety of enzymes, including phosphatases, kinases, reductases, and epimerases, which channel them into different metabolic fates.

Phosphorylation and dephosphorylation are key regulatory steps in carbohydrate metabolism. Sedoheptulokinase (CARKL) has been identified as an enzyme that directly phosphorylates free this compound (sedoheptulose) at the C7 position using ATP, producing D-altro-heptulose 7-phosphate and ADP. researchgate.net This reaction shuffles the free sugar into the central pentose phosphate pathway. researchgate.net

Conversely, phosphatases remove phosphate groups. A specific sedoheptulose-7-phosphate phosphatase has been identified in the plant Sedum spectabile, which is notably attenuated by ADP and inorganic phosphate. researchgate.net In the biosynthetic pathways of bacterial heptoses, phosphatases like GmhB are crucial. For instance, in a pathway for ADP-D-glycero-β-D-altro-heptose synthesis, GmhB acts as a phosphatase. ebi.ac.uk

Kinases are also involved in further phosphorylating heptose derivatives. In Campylobacter jejuni, after D-altro-heptulose-7-P is isomerized, the kinase Cj1425 phosphorylates the C1 position of D-glycero-D-manno-heptose-7-P to yield a 1,7-bisphosphate derivative. elifesciences.org Similarly, the enzyme HldE possesses kinase activity, phosphorylating a heptose-7-phosphate intermediate to generate a heptose-1,7-bisphosphate. ebi.ac.uk

Table 2: Phosphatases and Kinases Acting on this compound and its Phosphates

| Enzyme | Type | Source Organism / System | Reaction | Reference |

|---|---|---|---|---|

| Sedoheptulokinase (CARKL) | Kinase | Human | D-altro-heptulose + ATP → D-altro-heptulose 7-phosphate + ADP | researchgate.net |

| Sedoheptulose-7-phosphate phosphatase | Phosphatase | Sedum spectabile | D-altro-heptulose 7-phosphate → D-altro-heptulose + Pi | researchgate.net |

| Cj1425 | Kinase | Campylobacter jejuni | D-glycero-D-manno-heptose-7-P + ATP → D-glycero-α-D-manno-heptose-1,7-bisP + ADP | elifesciences.org |

| GmhB | Phosphatase | Bacterial systems | Heptose-1,7-bisphosphate → Heptose-1-phosphate + Pi | ebi.ac.uk |

| HldE | Kinase | Bacterial systems | Heptose-7-phosphate + ATP → Heptose-1,7-bisphosphate + ADP | ebi.ac.uk |

Epimerases and reductases play a critical role in modifying the stereochemistry of heptose sugars, leading to a diverse array of structures found in bacterial polysaccharides. In Campylobacter jejuni, the biosynthesis of GDP-6-deoxy-D-altro-heptose involves a complex enzymatic cascade. pdbj.org Following the formation of a 4-keto, 6-deoxy-heptose intermediate, the enzyme DdahB functions as a C3 epimerase. pdbj.orgrcsb.org Subsequently, the enzyme DdahC acts as a stereospecific C4 reductase to yield the final D-altro-heptose derivative. rcsb.org

Isomerases, which can be considered a class of epimerase, also play a key role. The enzyme HygP from the hygromycin B biosynthetic cluster converts D-sedoheptulose-7-phosphate to D-glycero-D-altro-heptose-7-P through consecutive isomerizations at the C2 and C3 positions. ebi.ac.uk In C. jejuni, the isomerase Cj1424 converts D-altro-heptulose-7-P into D-glycero-D-manno-heptose-7-P, which then enters further modification pathways. elifesciences.org

Additionally, a novel NADPH-dependent ketose reductase, named sedoheptulose (B1238255) reductase, has been discovered in Primula x polyantha. This enzyme specifically reduces this compound (sedoheptulose) to the sugar alcohol volemitol (B1209155) (D-glycero-D-manno-heptitol).

Table 3: Reductases and Epimerases Transforming this compound Derivatives

| Enzyme | Type | Source Organism | Substrate | Product | Reference |

|---|---|---|---|---|---|

| DdahB | C3 Epimerase | Campylobacter jejuni | GDP-6-deoxy-4-keto-D-lyxo-heptose | GDP-6-deoxy-4-keto-D-arabino-heptose | pdbj.orgrcsb.org |

| DdahC | C4 Reductase | Campylobacter jejuni | GDP-6-deoxy-4-keto-D-arabino-heptose | GDP-6-deoxy-D-altro-heptose | rcsb.org |

| HygP | Isomerase (C2, C3) | Streptomyces hygroscopicus | D-sedoheptulose-7-phosphate | D-glycero-D-altro-heptose-7-P | ebi.ac.uk |

| Cj1424 | Isomerase | Campylobacter jejuni | D-altro-heptulose-7-phosphate | D-glycero-D-manno-heptose-7-P | elifesciences.org |

| Sedoheptulose Reductase | Reductase | Primula x polyantha | D-altro-heptulose (Sedoheptulose) | Volemitol |

Phosphatases and Kinases Acting on this compound Phosphates

Structural Biology of this compound Interacting Enzymes

Understanding the three-dimensional structure of enzymes that bind this compound or its derivatives provides crucial insights into their reaction mechanisms and substrate specificity.

Transketolase (TK): The crystal structure of the wild-type transketolase from Geobacillus stearothermophilus (TKgst), a key enzyme in D-altro-heptulose synthesis, has been solved (PDB ID: 8CIP). pdbj.orgrcsb.orgnih.gov The enzyme is a dimer in its biological unit. nih.gov Each monomer consists of three domains: a pyrimidine-binding domain, a thiamine (B1217682) diphosphate (ThDP)-binding domain, and a C-terminal domain. ebi.ac.uk This structural information is foundational for the rational design and engineering of TK variants with altered substrate specificities and enhanced catalytic efficiencies. researchgate.net

Epimerases: The crystal structure of DdahB, the GDP-mannoheptose C3,5 epimerase from Campylobacter jejuni, has been determined at high resolution (PDB IDs: 7ANI and 7ANJ). rcsb.orgrcsb.orgebi.ac.uk The structure reveals a homodimeric assembly. rcsb.org The availability of both the apoenzyme structure (7ANI, 1.30 Å resolution) and a complex with GDP-mannose (7ANJ, 2.35 Å resolution) provides detailed information about the active site and the molecular basis of its epimerase activity, which is crucial for generating the D-altro stereochemistry in its downstream product. rcsb.orgrcsb.org

Phosphatases: The crystal structure of a sedoheptulose-1,7-bisphosphatase (SBPase) from the microalga Chlamydomonas reinhardtii has been resolved (PDB ID: 7B2O). elifesciences.orgnih.govelifesciences.org This enzyme, which produces D-altro-heptulose-7-phosphate, folds into two distinct domains and assembles as a dimer. elifesciences.orgnih.gov Structural comparison with homologous enzymes like fructose-1,6-bisphosphatase reveals features that dictate its specific activity towards the seven-carbon sugar phosphate. nih.govelifesciences.org

While crystal structures for sedoheptulokinase have been reported, detailed structural analyses in the context of this article's specific enzymes are limited in the reviewed literature. researchgate.net Similarly, no specific structural data for DdahC reductase or HygP isomerase were found in the performed searches. However, the available structures of key biosynthetic and modifying enzymes provide a strong foundation for understanding the molecular intricacies of this compound metabolism.

X-ray Crystallography and Cryo-EM Studies of Active Sites

High-resolution structural techniques like X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM) have been indispensable in visualizing the architecture of enzymes that transform or synthesize heptuloses.

X-ray Crystallography

Crystal structures of transketolases from various organisms, including Saccharomyces cerevisiae (yeast), Escherichia coli, and the thermostable Geobacillus stearothermophilus (TKgst), have provided a detailed blueprint of their active sites. rcsb.orgnih.govresearchgate.net These studies reveal that transketolase functions as a homodimer, with two identical active sites located at the interface between the subunits. nih.govresearchgate.net Each monomer is typically composed of three α/β-type domains: an N-terminal pyrophosphate (PP)-binding domain, a pyrimidine (B1678525) (Pyr)-binding domain, and a C-terminal domain. nih.gov

The active site itself is a complex environment containing the essential ThDP cofactor, which is non-covalently bound, and a divalent metal cation, typically Ca²⁺ or Mg²⁺, which is crucial for binding the diphosphate moiety of the cofactor. researchgate.netroyalsocietypublishing.org The thiazolium ring of ThDP is the reactive center, while the aminopyrimidine ring is buried in a hydrophobic pocket and is involved in activating the cofactor for catalysis. researchgate.net Structural analysis of E. coli TK shows that the donor substrate is anchored by hydrogen bonds with key residues like His100 and His473. sci-hub.se

Crystallography has also been instrumental in understanding the effects of mutations. The crystal structure of the S385Y/D469T/R520Q variant of E. coli TK, which was engineered to accept aromatic aldehydes, revealed that the mutations created new binding pockets within the active site capable of supporting π-π stacking interactions with the aromatic substrates. scispace.com This structural insight explains the expanded substrate scope and provides a rational basis for further engineering efforts.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful tool for studying large protein complexes and capturing different functional states without the need for crystallization. While X-ray structures provide high-resolution static snapshots, cryo-EM can offer insights into the conformational dynamics of enzymes. A cryo-EM structure of the transketolase ANIP from Streptomyces hygrospinosus has been determined at a resolution of 3.84 Å, confirming the conserved dimeric architecture. rcsb.org

Studies on the related ThDP-dependent enzyme, phosphoketolase, have demonstrated the power of cryo-EM to resolve multiple conformations co-existing in solution. A high-resolution (2.1 Å) cryo-EM structure of phosphoketolase from Bifidobacterium longum revealed significant conformational changes in a loop (the QN-loop) that guards the entrance to the substrate-binding pocket. nih.gov The major conformation observed resembled the "open," substrate-bound state of E. coli transketolase, while the minor conformer represented a "closed" state. nih.gov This ability to visualize dynamic states is critical for understanding how substrates access the active site and how products are released.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

While structural methods provide snapshots of enzymes, molecular dynamics (MD) simulations offer a computational microscope to observe their movements over time, revealing the dynamic nature of enzyme-substrate interactions. pnas.org MD simulations are crucial for understanding how mutations affect not only the local active site but also the global protein dynamics, which can influence both stability and activity.

A key challenge in enzyme engineering is the trade-off between activity and stability, where mutations that enhance catalytic function often destabilize the protein. MD simulations have been used to dissect this phenomenon in E. coli transketolase. When TK was engineered to accept aromatic substrates, it gained activity but lost thermal stability. pnas.org MD simulations revealed that the activating mutations led to significantly increased flexibility in interconnected regions of the active site, which also formed part of the sensitive dimer interface. pnas.org

These simulations can also uncover long-range dynamic correlations within the protein structure. It was hypothesized that mutations could be introduced at sites distant from the active site whose motions were highly correlated with the newly flexible active-site regions. pnas.org By introducing stabilizing mutations at these distal, dynamically-coupled sites, researchers were able to restore the enzyme's stability, and in some cases even improve activity, effectively counteracting the stability-activity trade-off. pnas.org This approach highlights the importance of considering global, correlated dynamics, which can be mapped by MD simulations, for successful enzyme engineering.

The table below summarizes key findings from MD simulations on an engineered E. coli transketolase variant (3M), which was designed for new activity, and a stabilized variant (7M) derived from it.

| Enzyme Variant | Key Observation from MD Simulation | Experimental Outcome | Reference |

|---|---|---|---|

| E. coli TK (3M Variant) | Increased flexibility in active-site loops (185-200, 245-257) and at the dimer interface compared to Wild-Type. | Gained activity towards aromatic substrates but showed decreased thermal stability (Tm). | pnas.org |

| E. coli TK (7M Variant) | Introduction of distal mutations (H192P/A282P/I365L/G506A) re-established wild-type levels of stability in the active site via correlated dynamics. | Half-life at 55 °C increased 10.8-fold and Tm increased by 3 °C compared to the 3M variant, with a 3-fold increase in activity. | pnas.org |

Enzyme Engineering and Directed Evolution for this compound Research

The scarcity of this compound and its derivatives in nature has driven efforts to engineer enzymes for their efficient and stereoselective synthesis. Rational design and directed evolution are the principal strategies employed to tailor enzyme properties for specific synthetic applications.

Rational Design of Enzyme Variants for Novel this compound Synthesis

Rational design leverages detailed knowledge of an enzyme's structure and mechanism to predict specific mutations that will confer desired properties, such as altered substrate specificity or improved catalytic efficiency. scilit.com This structure-guided approach has been successfully applied to transketolases for the synthesis of D-altro-heptulose and its analogs.

A landmark achievement was the creation of a TKgst variant capable of synthesizing D-altro-heptulose . academie-sciences.fr Researchers targeted residues near the binding pocket for the phosphate group of the enzyme's natural acceptor substrate. By introducing mutations at positions His462 and Arg521, they created the double variant H462N/R521Y . academie-sciences.fr This engineered enzyme effectively catalyzed the reaction between the donor substrate hydroxypyruvate (HPA) and the non-phosphorylated acceptor D-ribose, producing D-altro-heptulose with a high isolated yield of 67%. academie-sciences.fr This work demonstrated that by modifying the region that naturally accommodates the phosphate moiety, the enzyme's specificity could be successfully redirected towards non-phosphorylated aldoses.

Similarly, rational design was employed to produce 4-deoxy-D-altro-heptulose . This synthesis involves the transfer of a ketol group from HPA to the acceptor aldehyde 2-deoxy-D-ribose. Rationally designed TKgst variants were developed that showed high conversion rates and yields for this specific transformation. researchgate.netnih.gov

The table below details key rationally designed transketolase variants from Geobacillus stearothermophilus (TKgst) and their application in the synthesis of D-altro-heptulose and related ketoses.

| Enzyme Variant | Mutations | Rationale for Design | Target Reaction (Acceptor Substrate) | Product | Reference |

|---|---|---|---|---|---|

| TKgst H462N/R521Y | H462N, R521Y | Targeted residues near the phosphate-binding pocket to improve acceptance of non-phosphorylated aldoses. | D-Ribose | D-altro-heptulose | academie-sciences.fr |

| TKgst L382F/F435Y | L382F, F435Y | Targeted residues near the phosphate-binding pocket to improve acceptance of tetroses. | L-Erythrose | L-Psicose | academie-sciences.fr |

| TKgst S385D/H462S/R521V | S385D, H462S, R521V | Targeted residues near the phosphate-binding pocket to enable acceptance of hexoses. | D-Allose | D-glycero-D-altro-octulose | academie-sciences.fr |

| TKgst Variants | Not specified | Rational design based on active site analysis. | 2-deoxy-D-ribose | 4-deoxy-D-altro-heptulose | researchgate.netnih.gov |

Chemical and Chemoenzymatic Synthesis of D Altro 3 Heptulose and Its Analogues

De Novo Chemical Synthesis Strategies for D-Altro-3-heptulose

De novo synthesis, which builds complex molecules from simpler precursors rather than modifying existing ones, represents a powerful approach to creating structurally diverse carbohydrates like this compound. acs.orgnih.govnih.gov These strategies offer flexibility in introducing various functional groups and stereochemical arrangements.

Multi-step chemical synthesis provides a pathway to this compound and its derivatives from more common starting materials. These routes often involve a sequence of reactions to build the seven-carbon backbone and establish the correct stereochemistry.

One documented approach begins with the aldol (B89426) condensation of 2,4-O-ethylidene-D-erythrose. The resulting product undergoes lead tetraacetate oxidation of the hydrolyzate from the mother liquor of its intermediate, 1,3:5,7-di-O-ethylidene-3-C-formyl-D-glycero-D-talo-heptitol-3(1),6-pyranose, to yield Coriose (this compound). jst.go.jp

Another strategy involves the modification of common monosaccharides. For instance, a derivative of D-altropyranose, useful for synthesizing related natural products, was prepared from a D-mannose derivative through a key step involving steric inversion at the C-3 position. researchgate.net Similarly, a general procedure for synthesizing 3-hexuloses from L-ascorbic acid has been described, which provides a potential framework for extension to heptuloses. cdnsciencepub.com

More recent de novo strategies employ cascade reactions to construct the carbohydrate backbone efficiently. A [4+3] approach has been described for the synthesis of D-manno-heptulose, an isomer of this compound, by reacting a C4 aldehyde with a C3 ketone in a cascade aldol/hemiketalization reaction. beilstein-journals.org A similar conceptual approach has been applied to synthesize fluorinated derivatives of D-sedoheptulose (this compound), starting from methyl 4,6-O-benzylidene-α-d-gluco-pyranoside. This multi-step process includes epoxide formation and opening, C1-elongation using Petasis' reagent, dihydroxylation, and final deprotection steps. nih.gov

Achieving stereochemical control is the most critical challenge in synthesizing higher-carbon sugars. d-nb.info Organocatalysis has emerged as a key technology for directing the stereoselective formation of carbon-carbon bonds in carbohydrate synthesis. d-nb.inforesearchgate.net

A notable example is the organocatalytic synthesis of sedoheptulose (B1238255) (D-altro-heptulose). d-nb.info The key step is a syn-selective aldol reaction between dihydroxyacetone (DHA) and a protected D-erythrose, a C4 aldehyde. This reaction is promoted by an (R)-siloxyserine organocatalyst, which effectively controls the stereochemistry of the newly formed chiral centers, leading to the desired D-altro configuration with high diastereoselectivity. d-nb.inforesearchgate.net The choice of catalyst is crucial; using an organocatalyst with the opposite (S)-configuration results in an unselective reaction, highlighting the catalyst's role in determining the stereochemical outcome. d-nb.info This methodology provides an efficient and highly stereoselective route to the heptulose core structure. researchgate.net

Multi-step Organic Synthesis Approaches

Chemoenzymatic Synthesis of this compound and Derivatives

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.govnih.gov This approach often utilizes enzymes to perform challenging steps, such as stereoselective C-C bond formation, on chemically synthesized substrates.

Several enzymes are employed for the production of this compound and its analogues. The most prominent among these are transketolases (TK) and aldolases. researchgate.netresearchgate.net These enzymes catalyze the formation of a carbon-carbon bond, typically by joining a donor molecule with an aldehyde acceptor. researchgate.net

For example, fructose-1,6-bisphosphate aldolase (B8822740) can catalyze the aldol addition of dihydroxyacetone phosphate (B84403) (DHAP) to 3-azido-2-hydroxybutanal. This reaction yields 6-azido-6,7-dideoxyheptuloses, with the major product being the D-altro-heptulose analogue (6-azido-6,7-dideoxy-D-altro-heptulose). researchgate.net This demonstrates the utility of aldolases in creating complex, functionalized sugar analogues with D-altro stereochemistry.

Transketolase (TK) is a particularly powerful biocatalyst for the stereocontrolled synthesis of ketoses, including this compound. academie-sciences.fr TK catalyzes the transfer of a two-carbon ketol unit from a donor substrate, such as hydroxypyruvate (HPA), to an aldose acceptor. researchgate.net This reaction creates a new C-C bond and a hydroxyl group at the C-3 position with a specific (S)-configuration, which corresponds to the D-altro configuration when a D-aldose is used as the acceptor. researchgate.net

The use of thermostable TK from organisms like Geobacillus stearothermophilus (TKgst) has proven effective. Evolved variants of TKgst can efficiently catalyze the reaction between D-xylose (an aldopentose) and HPA to produce D-altro-heptulose with high conversion rates. researchgate.net The reaction is essentially irreversible when HPA is used as the donor substrate, which helps to drive the synthesis towards the product. researchgate.net Similarly, TK variants have been developed to synthesize other valuable heptuloses, such as L-gluco-heptulose from L-arabinose, demonstrating the versatility of enzyme engineering in this field. rsc.orgresearchgate.net

The following table summarizes key enzymatic reactions for producing this compound and related compounds.

| Enzyme | Donor Substrate | Acceptor Substrate | Product | Reference |

| Transketolase (G. stearothermophilus) | Hydroxypyruvate (HPA) | D-Xylose | D-altro-heptulose | researchgate.net |

| Transketolase (G. stearothermophilus) | Hydroxypyruvate (HPA) | D-Ribose | D-ido-heptulose | researchgate.net |

| Transketolase A | Hydroxypyruvate (HPA) | D-Ribose-5-Phosphate | D-altro-heptulose-7-Phosphate | nih.gov |

| Fructose-1,6-bisphosphate aldolase | Dihydroxyacetone phosphate | 3-Azido-2-hydroxybutanal | 6-Azido-6,7-dideoxy-D-altro-heptulose | researchgate.net |

| Transketolase (E. coli) | Glycolaldehyde | D-Ribose | D-sedoheptulose (D-altro-heptulose) | acs.org |

Enzyme-Catalyzed Reactions in this compound Production

Synthesis of Phosphorylated this compound Intermediates

Phosphorylated forms of this compound are biologically significant intermediates, most notably D-altro-heptulose 7-phosphate (also known as D-sedoheptulose 7-phosphate), which is a key player in the pentose (B10789219) phosphate pathway. nih.govmdpi.com

The synthesis of these phosphorylated intermediates can be achieved efficiently using enzymatic methods. A well-established procedure involves the enzyme transketolase A, which catalyzes the reaction between D-ribose-5-phosphate and a 1.5 molar excess of hydroxypyruvate. nih.gov The reaction, carried out in a buffered solution containing thiamine (B1217682) pyrophosphate (TPP) and MgCl₂ as cofactors, yields D-altro-heptulose-7-phosphate. nih.gov In addition to the 7-phosphate derivative, D-altro-heptulose 1,7-bisphosphate has also been identified as a metabolic intermediate in rat liver, indicating the existence of enzymatic pathways capable of phosphorylating both the C1 and C7 positions. nih.gov

Chemical phosphorylation methods, while often requiring complex protection and deprotection steps, are also viable. mdpi.com General strategies involve treating a selectively protected sugar hydroxyl group with a phosphorylating agent, such as phosphoryl chloride, followed by deprotection to yield the final phosphorylated sugar. google.comdiva-portal.org This approach has been used to prepare phosphorylated gluco-heptuloses and could be adapted for D-altro-heptulose. nih.govnih.gov

Preparation of this compound Derivatives and Analogues for Research Purposes

The synthesis of derivatives and analogues of this compound, a rare seven-carbon sugar also known as coriose, is essential for probing its biological roles and therapeutic potential. ontosight.ai These modified compounds act as molecular tools to investigate enzyme-substrate interactions, metabolic pathways, and the specific structural features required for biological activity.

Synthesis of Deoxy-D-Altro-heptuloses (e.g., 1-deoxy-D-altro-heptulose, 4-deoxy-D-altro-heptulose)

Deoxy sugars, in which a hydroxyl group is replaced by a hydrogen atom, are invaluable for elucidating the function of individual hydroxyl groups within the parent molecule.

The synthesis of 1-deoxy-D-altro-heptulose has been approached through both chemical and chemoenzymatic routes. One chemoenzymatic method involves the use of a transketolase mutant from Bacillus pumilus. researchgate.net Cell-free extracts of this microorganism were found to catalyze the formation of 1-deoxy-D-altro-heptulose phosphate (DAHP) from DL-acetoin and D-ribose 5-phosphate, a reaction requiring thiamine pyrophosphate (TPP) and Mg2+ as cofactors. researchgate.nettandfonline.com The intracellularly formed DAHP can then be dephosphorylated to yield 1-deoxy-D-altro-heptulose. researchgate.nettandfonline.com Another enzymatic approach utilizes 1-deoxy-d-xylulose (B118218) 5-phosphate synthase from E. coli, which can use D-ribose 5-phosphate as a substrate to produce 1-deoxy-d-sedoheptulose 7-phosphate (an alternative name for 1-deoxy-D-altro-heptulose 7-phosphate). researchgate.net

A sustainable, one-step chemoenzymatic method for producing 4-deoxy-D-altro-heptulose has been developed using engineered transketolase (TK) variants. nih.govmpg.de This process involves the two-carbon chain elongation of the biomass-derived pentose, 2-deoxy-D-ribose, using β-hydroxypyruvate (HPA) as the nucleophile. nih.govmpg.de This biocatalytic method provides the deoxy ketose in good to excellent yields and high diastereoselectivity under mild conditions. nih.govmpg.de

| Derivative | Starting Material(s) | Key Reagents/Enzymes | Research Finding/Significance |

| 1-Deoxy-D-altro-heptulose 7-phosphate | DL-Acetoin and D-Ribose 5-phosphate | Transketolase mutant (Bacillus pumilus), TPP, Mg2+ | Identified as a new monosaccharide produced by the transketolase mutant. researchgate.nettandfonline.com |

| 1-Deoxy-D-altro-heptulose 7-phosphate | D-Ribose 5-phosphate | 1-Deoxy-d-xylulose 5-phosphate synthase (E. coli) | Demonstrates the utility of this enzyme for synthesizing 1-deoxysugar phosphates. researchgate.net |

| 4-Deoxy-D-altro-heptulose | 2-Deoxy-D-ribose and β-Hydroxypyruvate | Engineered Transketolase (TK) variants | Provides a sustainable and efficient route to a rare deoxy ketose for biological activity studies. nih.govmpg.de |

Anhydro-D-Altro-3-heptulose Derivatives

Anhydro derivatives of this compound contain an intramolecular ether linkage, which restricts the conformational flexibility of the sugar ring. These rigid analogues are synthesized to investigate the specific three-dimensional structure (conformation) that this compound adopts when it interacts with biological targets.

A key anhydro derivative is 2,7-anhydro-β-D-altro-heptulopyranose , also known as sedoheptulosan. cymitquimica.com This compound has been synthesized from 2-C-(hydroxymethyl)-D-allose. researchgate.net Treatment of this branched-chain aldose with a catalytic amount of molybdic acid at 90°C leads to an equilibrium mixture containing sedoheptulose tautomers and their anhydro forms. researchgate.net Subsequent treatment with sulfuric acid allows for the crystallization of 2,7-anhydro-β-D-altro-heptulopyranose. researchgate.net Another synthetic strategy involves the intramolecular O-ketopyranosylation of a partially benzylated D-mannose derivative to create the anhydro-D-altro-heptulose core structure. researchgate.net This approach has also been used to prepare several of its analogues. researchgate.net

| Anhydro Derivative | Common Name | Synthetic Approach | Purpose of Synthesis |

| 2,7-Anhydro-β-D-altro-heptulopyranose | Sedoheptulosan | Molybdic acid-catalyzed rearrangement of 2-C-(hydroxymethyl)-D-allose, followed by acid treatment. researchgate.net | To obtain a conformationally restricted analogue for structural and biological studies. cymitquimica.comresearchgate.net |

| Partially benzylated anhydro-D-altro-heptulose | N/A | Intramolecular O-ketopyranosylation of a D-mannose derivative. researchgate.net | To create a synthetically useful unit for the preparation of complex molecules and analogues. researchgate.net |

Glycosides and Other Conjugates of this compound

Glycosides of this compound are formed when the anomeric carbon (the ketone carbon in this case) is linked to another molecule (an aglycone) via a glycosidic bond. These derivatives are crucial for studying interactions with carbohydrate-binding proteins and for the synthesis of complex glycans. Early synthetic work focused on creating building blocks of D-altrosamine, a related amino sugar, which could then be used in glycosylation reactions. frontiersin.orgnih.gov For instance, an ethyl 2-azido-4,6-O-benzylidene-2-deoxy-1-thio-α-D-altropyranoside donor was synthesized and used in glycosylation reactions with various alcohol acceptors. frontiersin.org The stereoselectivity of these reactions was found to be highly dependent on the protecting groups on the donor and the reactivity of the acceptor. frontiersin.orgnih.govfrontiersin.org

Other conjugates of this compound can be created by attaching probes like fluorescent tags or other biomolecules. While specific examples for this compound are not detailed in the provided context, general methods for creating saccharide conjugates involve multi-step syntheses. beilstein-journals.org These often start with the preparation of suitably protected saccharide and other molecular fragments (like peptides or nucleobases), which are then linked together using methods like solid-phase peptide synthesis (SPPS) and amidation reactions. beilstein-journals.org Such conjugates are designed to study the self-assembly and cell compatibility of these hybrid biomolecules. beilstein-journals.org

| Conjugate Type | Synthetic Method | Key Reagents/Steps | Application |

| Altrosamine Thioglycoside | Multi-step synthesis from D-glucopyranoside. | Triflic anhydride, Sodium azide, Picolinic acid, EDC, DMAP. frontiersin.org | Building block for the stereoselective synthesis of α-glycosides of altrosamine. frontiersin.org |

| Saccharide-Amino Acid-Nucleobase (SAN) Conjugates | Solid-phase peptide synthesis (SPPS) and liquid-phase amidation. beilstein-journals.org | N-hydroxysuccinimide (NHS)/N,N-diisopropylcarbodiimide (DIC). beilstein-journals.org | Investigating self-assembly properties and cell compatibility. beilstein-journals.org |

Advanced Spectroscopic and Chromatographic Methodologies for D Altro 3 Heptulose Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for D-Altro-3-heptulose Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure of molecules in solution. nih.govemory.edu It provides critical information about the connectivity of atoms and their spatial arrangement, making it invaluable for the structural elucidation of carbohydrates like this compound. nih.govresearchgate.net

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for confirming the specific configuration and preferred conformation of this compound. emerypharma.comslideshare.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule, including their number, connectivity, and stereochemistry through chemical shifts, signal multiplicities (splitting patterns), and coupling constants. emerypharma.commdpi.com For carbohydrates, anomeric protons typically resonate in a distinct region of the spectrum. nih.gov ¹³C NMR complements the proton data by providing a signal for each unique carbon atom, revealing the carbon skeleton of the molecule. emerypharma.commdpi.com

2D NMR: To overcome the spectral overlap often present in 1D spectra of complex molecules, 2D NMR techniques are employed. researchgate.netslideshare.net These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.comslideshare.net This helps to establish the sequence of proton environments along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for identifying connectivity across quaternary carbons and glycosidic linkages in more complex structures. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are directly bonded. slideshare.net This is particularly useful for determining the three-dimensional conformation of the sugar ring and the stereochemistry of its substituents.

For heptuloses like this compound, determining the anomeric configuration can be challenging. While the magnitude of the ³J(H1,H2) coupling constant is often used for aldopyranoses, this approach is less reliable for residues with the altro configuration due to the equatorial orientation of the H2 proton. nih.govacs.org In such cases, the ¹J(C1,H1) coupling constant can be a more reliable indicator of anomeric configuration. nih.gov

Table 1: Common NMR Experiments for this compound Analysis

| NMR Experiment | Type | Information Obtained | Relevance to this compound |

| ¹H NMR | 1D | Proton chemical shifts, coupling constants, integration | Provides initial structural information and proton assignments. emerypharma.com |

| ¹³C NMR | 1D | Carbon chemical shifts | Reveals the carbon framework of the molecule. emerypharma.com |

| COSY | 2D | ¹H-¹H correlations through bonds | Establishes proton connectivity within the sugar ring. slideshare.net |

| HSQC | 2D | Direct ¹H-¹³C correlations | Assigns carbon signals based on attached protons. emerypharma.com |

| HMBC | 2D | Long-range ¹H-¹³C correlations | Confirms connectivity across the entire molecule. mdpi.com |

| NOESY | 2D | ¹H-¹H correlations through space | Determines the 3D conformation and stereochemistry. slideshare.net |

Isotope labeling is a powerful technique used in conjunction with NMR to trace the metabolic fate of molecules within biological systems. nih.govnih.gov By introducing atoms with a non-natural isotopic composition (e.g., ¹³C or ¹⁵N) into this compound, researchers can follow its transformation through metabolic pathways. nih.govsigmaaldrich.com

The incorporation of stable isotopes like ¹³C and ¹⁵N is essential for many biomolecular NMR studies. nih.govckisotopes.com Uniform labeling, where all carbons or nitrogens are replaced with their isotopic counterparts, can enhance NMR sensitivity. sigmaaldrich.com However, for complex metabolic studies, selective or reverse labeling, where only specific sites are labeled or left unlabeled, can simplify crowded spectra and highlight specific metabolic conversions. nih.govsigmaaldrich.com This approach allows for the unambiguous identification of metabolites derived from the labeled this compound precursor. ibs.fr

1D and 2D NMR Techniques for Confirmation of Configuration and Conformation

Mass Spectrometry (MS) Techniques for this compound Identification and Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is widely used for the identification and quantification of small molecules like this compound in complex biological samples. nih.gov

The combination of chromatography with mass spectrometry provides a powerful tool for separating and identifying components in a mixture. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile molecules like sugars, a derivatization step is typically required to make them amenable to GC analysis. nih.govresearchgate.net The resulting derivatives are then separated by GC and detected by MS. GC/MS offers high chromatographic resolution and extensive, standardized spectral libraries for compound identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS is a versatile technique that can analyze a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization. lcms.czlcms.cz This makes it particularly suitable for the direct analysis of sugars like this compound in biological fluids. nih.govbiorxiv.org The combination of liquid chromatography for separation and mass spectrometry for detection allows for the profiling of a broad spectrum of metabolites in a single analysis. nih.govchromatographyonline.com

The choice between GC/MS and LC/MS often depends on the specific research question and the nature of the sample matrix. In many metabolomics studies, both techniques are used in a complementary fashion to achieve comprehensive coverage of the metabolome. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis and is a powerful tool for structural elucidation. chromatographyonline.com In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed structural information about the original molecule. creative-proteomics.com

For this compound, MS/MS is crucial for characterizing its derivatives. The fragmentation pattern of a derivatized sugar provides a unique fingerprint that can confirm its identity and distinguish it from other isomers. By analyzing the fragments, researchers can deduce the structure of the original sugar and the location of the derivatizing groups. Selected Reaction Monitoring (SRM), a targeted MS/MS technique, is widely used for the precise quantification of specific compounds in complex mixtures due to its high selectivity and sensitivity. creative-proteomics.com

GC/MS and LC/MS Approaches for this compound Profiling

Chromatographic Separation Methods for this compound

Chromatography encompasses a range of techniques used to separate the components of a mixture. neu.edu.tr The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. neu.edu.tr Various chromatographic methods are employed for the isolation and purification of this compound.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly effective method for the separation and sensitive detection of carbohydrates without the need for derivatization. chromatographyonline.com The high pH of the mobile phase ionizes the hydroxyl groups of the sugars, allowing them to be separated on an anion-exchange column. chromatographyonline.com Pulsed amperometric detection provides direct and highly sensitive quantification of the eluted carbohydrates. chromatographyonline.com HPAEC-PAD is capable of separating complex mixtures of carbohydrates, including isomers. chromatographyonline.com

Column Chromatography: This is a fundamental preparative technique used for the purification of compounds. ijpsjournal.com The stationary phase is packed into a column, and the sample is separated as the mobile phase carries it through. ijpsjournal.com Different types of column chromatography, such as adsorption, partition, ion-exchange, and size-exclusion chromatography, can be used depending on the properties of the molecules to be separated. neu.edu.tr

Gas Chromatography (GC) and Liquid Chromatography (LC): As mentioned previously, both GC and LC are powerful analytical separation techniques. ijpsjournal.com When coupled with detectors other than mass spectrometry, such as Flame Ionization Detection (FID) for GC or Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) for LC, they are also used for the routine analysis and quantification of this compound. The choice of mobile and stationary phases is critical for achieving optimal separation. libretexts.org

Broader Biological and Biochemical Significance of D Altro 3 Heptulose in Research

D-Altro-3-heptulose as a Model Compound in Glycobiology Research

In the field of glycobiology, this compound serves as a valuable model compound for investigating complex carbohydrate interactions and metabolic pathways. Its rarity and unique structure make it an interesting subject for studying carbohydrate recognition and the mechanisms by which organisms metabolize and transport less common sugars.

Investigating Rare Sugar Metabolism and Transport Mechanisms

This compound, as a rare sugar, presents an opportunity to study the metabolic pathways and transport mechanisms that organisms employ to handle less common monosaccharides. While specific transporters for this compound are not detailed, research on other rare sugars and their metabolic fates provides a framework. For instance, the study of 7-deoxy-D-altro-2-heptulose (7dSh) in cyanobacteria revealed its uptake via promiscuous sugar transporters, demonstrating that even rare sugars can be recognized and transported by existing cellular machinery. nih.govfrontiersin.orgfrontiersin.orguni-tuebingen.de Understanding how these sugars are metabolized can shed light on energy homeostasis and carbon flux within organisms. ontosight.ai

This compound in Understanding Carbon Flux and Energy Homeostasis in Non-Human Organisms

The role of seven-carbon sugars, including this compound, in plant and microbial metabolism is an area of growing interest, particularly concerning carbon flux and energy storage.

Contributions to Plant Carbon Metabolism and Storage

Seven-carbon sugars, such as sedoheptulose (B1238255) (D-altro-2-heptulose) and potentially this compound, have been proposed to contribute to the carbon balance in plants, acting as alternative carbon storage and transportable carbohydrates. researchgate.netscribd.com In Primula species, volemitol (B1209155) (a heptitol) is a major nonstructural carbohydrate, with sedoheptulose (D-altro-2-heptulose) also found in significant concentrations. nih.govdntb.gov.ua These compounds are often linked to photosynthetic processes, with sedoheptulose being a precursor to volemitol. nih.gov D-Sedoheptulose, also known as D-altro-2-heptulose, plays a role in the cyclic regeneration of D-ribulose for carbon dioxide fixation in plant photosynthesis. scientificlabs.co.uk While direct evidence for this compound's specific role in plant carbon metabolism is scarce in the provided results, its structural similarity to D-altro-2-heptulose suggests it could participate in similar metabolic pathways or serve as a related storage compound.

Metabolic Perturbations in Microorganisms Affecting this compound Levels

Research on modified heptoses in bacteria, such as Campylobacter jejuni, highlights the complexity of heptose biosynthesis pathways. Enzymes involved in the synthesis of D-altro-heptose and L-gluco-heptose exhibit pathway-specific catalytic activities and substrate specificities, despite high sequence similarities. researchgate.netuwo.ca These studies contribute to understanding how microbial metabolism can be altered to produce or modify specific heptose structures. Furthermore, the study of 7-deoxy-D-altro-2-heptulose (7dSh) in cyanobacteria demonstrates how metabolic perturbations, such as the conversion of 5-deoxyadenosine (5dAdo), can lead to the formation of rare sugars, which can then act as antimetabolites, impacting cellular pathways like the shikimate pathway. nih.govfrontiersin.orgfrontiersin.orguni-tuebingen.de This suggests that this compound levels could be influenced by specific metabolic conditions or genetic modifications in microorganisms.

This compound and its Role in Specialized Metabolite Biosynthesis (Non-Clinical)

The biosynthesis of specialized metabolites is a complex area, and while this compound itself is not typically described as a specialized metabolite, its structural class (heptuloses) and related compounds can be involved in or influenced by such pathways. For example, the study of 7-deoxy-D-altro-2-heptulose (7dSh) in Synechococcus elongatus identified it as a bioactive compound produced from 5-deoxyadenosine, an inhibitory by-product of radical SAM enzymes. nih.govfrontiersin.orgfrontiersin.orguni-tuebingen.de This indicates that the formation of rare sugars can be linked to the metabolic machinery that produces other specialized or secondary metabolites. In fungi, the biosynthesis of specialized metabolites is often associated with specific subcellular compartments, and enzymes involved can be targeted to membranes and vesicles, influencing secretion and activity. nih.gov While this compound's direct role in the biosynthesis of other specialized metabolites is not explicitly stated, its presence or absence could potentially influence metabolic flux towards or away from such pathways, particularly in organisms where it occurs naturally or is synthesized exogenously.

Precursor to Secondary Metabolites or Structural Components

While direct, extensive documentation of this compound serving as a direct precursor to specific secondary metabolites is limited in the current literature, its role as a structural component and its relationship to other biologically significant heptoses suggest potential precursor functions. This compound (coriose) is structurally related to volemitol, a seven-carbon sugar alcohol researchgate.netnih.gov. Furthermore, its phosphorylated form, D-altro-heptulose 7-phosphate (also known as sedoheptulose 7-phosphate), is recognized as an intermediate in key metabolic pathways such as photosynthesis and the pentose (B10789219) phosphate (B84403) pathway d-nb.infocdnsciencepub.comwikipedia.org.

Heptoses, in general, play crucial roles in the structural integrity of biological systems. For instance, related heptoses like L-glycero-D-manno-heptose are integral components of the lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria, contributing significantly to the stability of this membrane researchgate.netd-nb.infocdnsciencepub.comwikipedia.org. Sedoheptulose 7-phosphate is also implicated in the biosynthesis of GDP-d-glycero-α-d-manno-heptose, a molecule essential for the capsular polysaccharide of certain bacteria nih.gov. These roles highlight the broader importance of heptulose structures in biological frameworks, suggesting that this compound, or its derivatives, could similarly function as building blocks or intermediates in the synthesis of complex biological molecules or structural components.

Development of this compound as a Research Tool for Enzymatic Studies

The distinctive chemical architecture of this compound positions it as a valuable compound for advancing biochemical research, particularly in the realm of enzymatic studies and the exploration of novel biochemical pathways ontosight.ai. Its utility stems from its potential to interact with enzymes in specific ways, allowing researchers to elucidate enzyme mechanisms, identify active sites, and engineer new biological functions.

Substrate Analogues for Enzyme Inhibition or Activation Studies

Substrate analogues are molecules that structurally mimic a natural substrate, enabling them to bind to an enzyme's active site bgc.ac.inyoutube.com. This binding can lead to either inhibition or activation of the enzyme, providing critical insights into enzyme kinetics and mechanisms bgc.ac.inresearchgate.net. While specific studies detailing this compound's use as a direct substrate analogue for inhibition or activation are not extensively documented, its chemical nature as a heptulose suggests it could serve this purpose for enzymes that process sugars of similar carbon chain length or stereochemistry.

Inhibitors that act as substrate analogues can function competitively, blocking the natural substrate, or, in some cases, as "suicide substrates." Suicide substrates are designed to be processed by the enzyme, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme youtube.comd-nb.info. Such analogues are powerful tools for understanding enzyme function and for developing targeted therapeutic agents. The structural similarity of this compound to other sugars involved in metabolic pathways implies its potential to be explored as an analogue for enzymes involved in carbohydrate metabolism, either to probe their activity or to develop specific inhibitors.

Application in Engineering Novel Biochemical Pathways

The field of metabolic engineering and synthetic biology seeks to redesign or create biological systems and pathways for novel applications kent.ac.uk. Rare sugars and their derivatives, including this compound, are instrumental in this endeavor, offering unique molecular structures that can be leveraged to build new metabolic routes or enhance existing ones ontosight.ai.